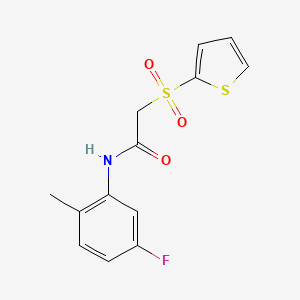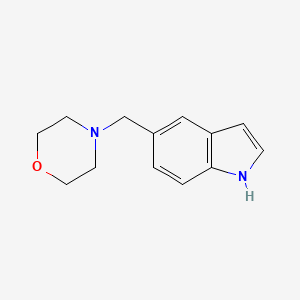
4-((1H-indol-5-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((1H-indol-5-yl)methyl)morpholine” is a compound with the molecular formula C12H14N2O . It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds .
Synthesis Analysis
A general approach for the synthesis of indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A study mentions the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
The molecular structure of “4-((1H-indol-5-yl)methyl)morpholine” consists of 32 atoms; 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The IUPAC name for this compound is 4-(1H-indol-5-yl)morpholine .
Chemical Reactions Analysis
Indoles are versatile and are frequently used in the synthesis of various organic compounds. They are important among heterocyclic structures due to their biological and pharmaceutical activities . Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .
Physical And Chemical Properties Analysis
The compound “4-((1H-indol-5-yl)methyl)morpholine” is a part of the phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Applications De Recherche Scientifique
Synthesis of Alkaloids
Indole derivatives, such as “4-((1H-indol-5-yl)methyl)morpholine”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of microbes . This makes them a promising area of study for the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad application has led to increased research interest in these compounds .
Antiviral Applications
Indole derivatives possess various biological activities, including antiviral properties . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them a potential area of study for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . This has led to increased research interest in the synthesis of a variety of indole derivatives for screening different pharmacological activities .
Complement System Pathway
The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases . Indole derivatives could potentially be used in research related to this pathway .
Mécanisme D'action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Orientations Futures
Indoles have been the subject of considerable activity towards the synthesis of their derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is still room for improvement in the field of indole synthesis, and “4-((1H-indol-5-yl)methyl)morpholine” could be a part of this ongoing research.
Propriétés
IUPAC Name |
4-(1H-indol-5-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNVAQCFZYESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-indol-5-yl)methyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

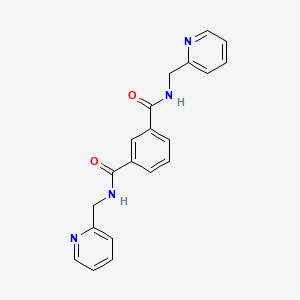
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)
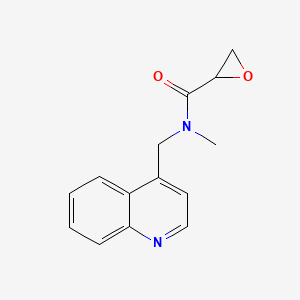
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)


![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)
![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
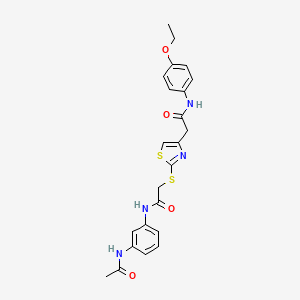
![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)
